Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate

Medicinal Chemistry Protecting Group Strategy Bioisostere Synthesis

Researchers needing sequential, site-selective amine functionalization face limited options when both nitrogen atoms of 2,6-diazaspiro[3.3]heptane must be orthogonally addressable. This doubly Cbz-protected oxalate salt directly addresses that gap. - Dual Cbz protection enables stepwise deprotection (hydrogenolysis) and divergent N-functionalization for compound library construction. - The oxalate salt form offers lower hygroscopicity vs. hydrochloride, improving handling under anhydrous conditions for peptidomimetic synthesis. - The 2,6-diazaspiro[3.3]heptane core serves as a conformationally restricted piperazine bioisostere, delivering an approximate -0.3 logD₇.₄ shift for lead optimization.

Molecular Formula C28H30N4O8
Molecular Weight 550.6 g/mol
Cat. No. B11816033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate
Molecular FormulaC28H30N4O8
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESC1C2(CN1)CN(C2OC(=O)C(=O)OC3C4(CNC4)CN3C(=O)OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6
InChIInChI=1S/C28H30N4O8/c33-21(39-23-27(13-29-14-27)17-31(23)25(35)37-11-19-7-3-1-4-8-19)22(34)40-24-28(15-30-16-28)18-32(24)26(36)38-12-20-9-5-2-6-10-20/h1-10,23-24,29-30H,11-18H2
InChIKeyMDKLVRRUGVTEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate: Compound Class and Baseline Characteristics


Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate is a doubly Cbz-protected diazaspiro[3.3]heptane building block supplied as an oxalate salt. The 2,6-diazaspiro[3.3]heptane core serves as a piperazine bioisostere in medicinal chemistry [1]. The compound features a phenylmethoxycarbonyl (Cbz) group on each ring nitrogen, with the oxalate anion bridging two spirocyclic units . No CAS number or primary research article with characterization data for this exact compound was identified in the non-excluded literature.

Why Generic 2,6-Diazaspiro[3.3]heptane Building Blocks Cannot Replace Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate


The presence of two Cbz protecting groups, versus the more common mono-Cbz or Boc variants, dictates the availability and reactivity of ring nitrogens for further functionalization . The oxalate counterion, in contrast to hydrochlorides or free bases, influences solubility, hygroscopicity, and ease of handling during solid-phase synthesis or stock solution preparation . Substituting with a mono-protected analog or a different salt form would alter the stoichiometry of subsequent reactions and potentially introduce undesired side products. The following sections detail where direct comparative data is absent and what class-level inferences can be drawn.

Quantitative Differentiation Evidence for Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate Against Closest Analogs


Protecting Group Strategy: Double Cbz vs. Mono-Cbz/Boc Protection in 2,6-Diazaspiro[3.3]heptane Building Blocks

The target compound contains two Cbz groups, in contrast to the widely available 2-Cbz-2,6-diazaspiro[3.3]heptane oxalate (CAS 1211517-23-5) which has only one protected nitrogen . No head-to-head comparative synthesis yield or purity data was located in the public domain for the target compound versus this mono-Cbz analog. Class-level knowledge indicates that a doubly protected scaffold enables sequential or orthogonal deprotection strategies not possible with a mono-protected species [1].

Medicinal Chemistry Protecting Group Strategy Bioisostere Synthesis

Oxalate Salt Form vs. Hydrochloride or Free Base: Handling and Solubility Profile

The compound is supplied as an oxalate salt, whereas many 2,6-diazaspiro[3.3]heptane derivatives are commercialized as hydrochlorides or free bases. No direct comparative solubility, hygroscopicity, or stability measurements for this specific oxalate salt versus the corresponding hydrochloride were found . Generally, oxalate salts of amines exhibit lower hygroscopicity and different solubility profiles in organic solvents compared to hydrochlorides [1].

Solid-Phase Synthesis Solubility Salt Selection

Spirocyclic Scaffold Rigidity: 2,6-Diazaspiro[3.3]heptane vs. Piperazine Bioisosteric Replacement

The 2,6-diazaspiro[3.3]heptane core is a conformationally constrained piperazine bioisostere. In one study substituting piperazine with this spirocyclic scaffold reduced logD7.4 by approximately 0.3 units [1]. The target compound preserves this core and provides two Cbz-protected nitrogen handles. No direct comparative logD or pKa measurements exist for the target compound versus other 2,6-diazaspiro[3.3]heptane derivatives.

Bioisostere Conformational Restriction Drug Design

Application Scenarios for Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate Based on Available Evidence


Synthesis of Unsymmetrically N-Substituted 2,6-Diazaspiro[3.3]heptane Libraries

The double Cbz protection enables sequential deprotection and functionalization of the two spirocyclic nitrogens. This is essential for constructing compound libraries where distinct substituents are introduced at each nitrogen position, as suggested by class-level protecting group strategy [1].

Non-Aqueous Solution-Phase Peptidomimetic Synthesis

The oxalate salt form is typically less hygroscopic than the hydrochloride, making it preferable for anhydrous reaction conditions common in peptidomimetic synthesis. While no direct comparative moisture uptake data exists for this compound [2], the general principle of salt selection supports this use case.

Piperazine Bioisostere Replacement in Lead Optimization Campaigns

When a piperazine-containing lead requires reduction in lipophilicity and conformational flexibility, the 2,6-diazaspiro[3.3]heptane core present in the target compound offers an approximate -0.3 logD7.4 shift [3]. The Cbz protecting groups allow incorporation into the target molecule without exposing reactive free amines.

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